molecular formula C20H16N2O5 B11052052 2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)pyridine-3-carboxamide

2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B11052052
M. Wt: 364.4 g/mol
InChI Key: OOQKKUJFCWRMGA-UHFFFAOYSA-N
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Description

2-(2H-13-BENZODIOXOL-5-YLOXY)-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound It features a benzodioxole moiety, a methoxyphenyl group, and a pyridine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-13-BENZODIOXOL-5-YLOXY)-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole and pyridine rings, followed by their coupling. Common reagents might include halogenated precursors, amines, and catalysts under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions might target the carboxamide group.

    Substitution: Substitution reactions could occur at various positions on the benzodioxole or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(2H-13-BENZODIOXOL-5-YLOXY)-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potentially as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, subject to further research.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds might include other benzodioxole derivatives or pyridine carboxamides. The uniqueness of 2-(2H-13-BENZODIOXOL-5-YLOXY)-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE could lie in its specific combination of functional groups, which might confer unique properties or activities compared to its analogs.

For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.

Properties

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C20H16N2O5/c1-24-14-6-4-13(5-7-14)22-19(23)16-3-2-10-21-20(16)27-15-8-9-17-18(11-15)26-12-25-17/h2-11H,12H2,1H3,(H,22,23)

InChI Key

OOQKKUJFCWRMGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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